

# Application Notes and Protocols for ITX5061

## Administration In Vivo

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### Compound of Interest

Compound Name: ITX5061

Cat. No.: B608151

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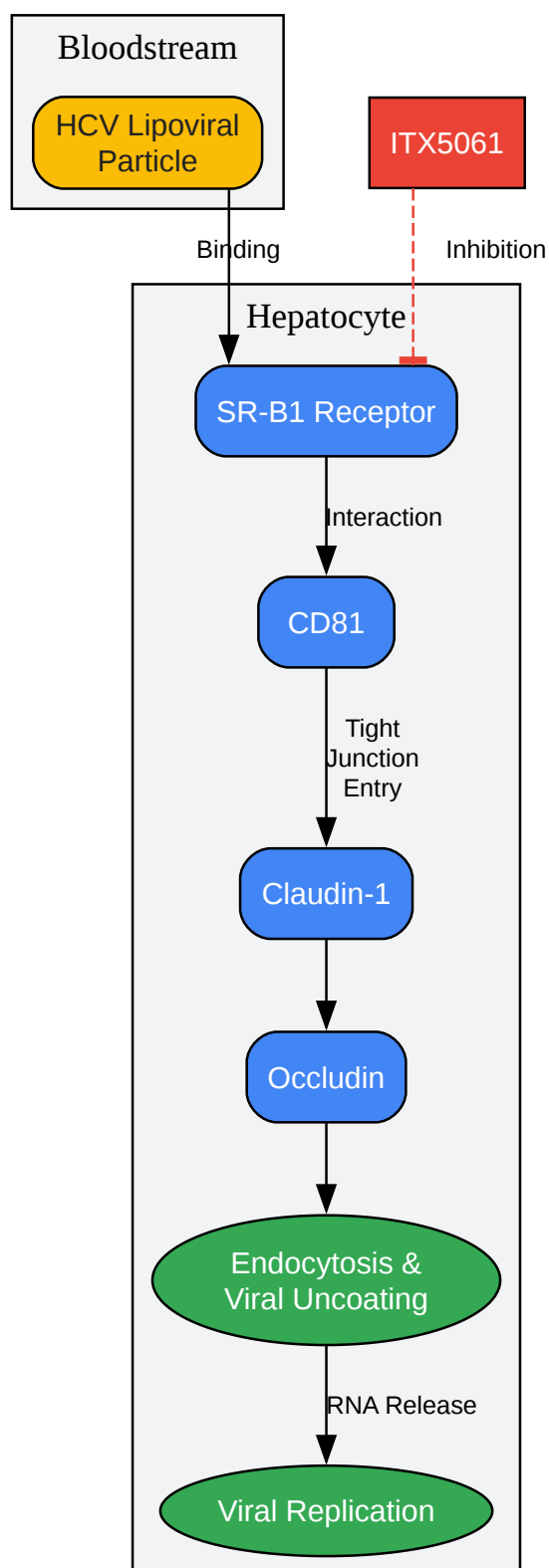
## Introduction

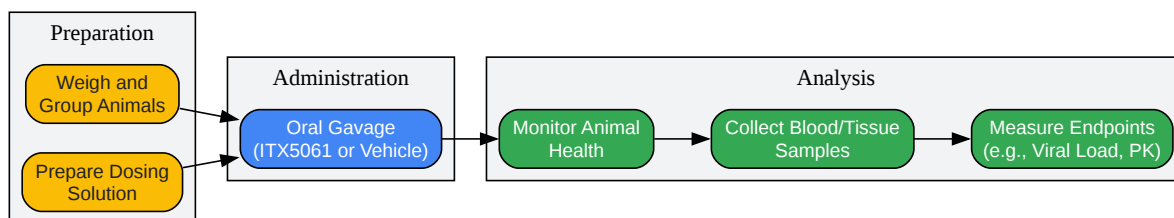
**ITX5061** is a small molecule antagonist of the Scavenger Receptor Class B Type I (SR-B1). SR-B1 is a crucial cell surface receptor involved in two primary physiological processes: it is the major receptor for high-density lipoprotein (HDL) cholesterol in the liver and a key entry factor for the Hepatitis C Virus (HCV) into hepatocytes.[1][2] By inhibiting SR-B1, **ITX5061** blocks the entry of HCV into liver cells and has been investigated as an antiviral agent.[1][2][3] These application notes provide a summary of available data and protocols for the in vivo administration of **ITX5061** for research purposes.

## Mechanism of Action

**ITX5061** functions by directly antagonizing the SR-B1 receptor. In the context of HCV infection, the virus circulates in the bloodstream associated with lipoproteins, forming lipoviral particles. These particles interact with SR-B1 on the surface of hepatocytes, a critical step for viral entry. **ITX5061** blocks this interaction, thereby preventing the virus from infecting the cells.[1][2] This host-targeting mechanism makes it effective against various HCV genotypes and suggests a low probability of cross-resistance with direct-acting antivirals that target viral proteins.[3]

## Signaling Pathway Diagram





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## References

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